Product packaging for Methyl 2,6-dichloro-4-fluorobenzoate(Cat. No.:CAS No. 232275-56-8)

Methyl 2,6-dichloro-4-fluorobenzoate

Cat. No.: B1422788
CAS No.: 232275-56-8
M. Wt: 223.02 g/mol
InChI Key: OZQKPZQUPFKGIF-UHFFFAOYSA-N
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Description

Substituent Geometry

The benzene ring features three substituents:

  • Chlorine atoms at positions 2 and 6 (meta to each other).
  • Fluorine atom at position 4 (para to the ester group).
  • Methyl ester at position 1.

This arrangement creates a C₁-symmetric structure (Figure 1), where the fluorine and ester groups occupy para positions, while chlorines reside in adjacent meta positions.

Positional Isomerism

Positional isomers arise from variations in substituent placement. For example:

  • Methyl 2,4-dichloro-5-fluorobenzoate (CAS 128800-56-6): Chlorines at 2 and 4, fluorine at 5.
  • Methyl 2,5-dichloro-4-fluorobenzoate (CAS 1505682-84-7): Chlorines at 2 and 5, fluorine at 4.

These isomers exhibit distinct physicochemical properties due to differences in electronic effects (e.g., inductive withdrawal) and steric hindrance. For instance, the 2,6-dichloro-4-fluoro configuration maximizes symmetry, potentially enhancing crystallinity compared to less symmetric analogs.

Analogous Compounds: Comparison with 2,4-Dichloro-5-Fluoro and 4-Chloro-2-Fluoro Derivatives

Structural and Electronic Comparisons

Property This compound Methyl 2,4-Dichloro-5-Fluorobenzoate Methyl 4-Chloro-2-Fluorobenzoate
Molecular Formula C₈H₅Cl₂FO₂ C₈H₅Cl₂FO₂ C₈H₆ClFO₂
Substituent Positions Cl: 2,6; F: 4 Cl: 2,4; F: 5 Cl: 4; F: 2
Symmetry C₁ C₁ Cₛ
Boiling Point (°C) Not reported 268.1 Not reported

Key Differences :

  • Electronic Effects :
    • The 2,6-dichloro-4-fluoro derivative has two electron-withdrawing chlorine atoms meta to each other, creating a polarized aromatic system. In contrast, the 2,4-dichloro-5-fluoro isomer places chlorine atoms ortho to each other, increasing steric strain.
    • The 4-chloro-2-fluoro analog (C₈H₆ClFO₂) lacks a second chlorine, reducing electron withdrawal and altering reactivity.
  • Synthetic Utility :
    • The 2,6-dichloro-4-fluoro configuration is often preferred in agrochemical intermediates due to its balanced steric and electronic profile.
    • The 2,4-dichloro-5-fluoro variant is utilized in pharmaceutical synthesis, where its asymmetry accommodates selective functionalization.

Case Study: Substituent Position and Reactivity

A study comparing chlorinated benzoate derivatives demonstrated that para-substituted fluorine (as in this compound) enhances electrophilic aromatic substitution rates compared to meta-substituted analogs. This effect arises from fluorine’s strong electron-withdrawing nature, which activates specific ring positions for further reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Cl2FO2 B1422788 Methyl 2,6-dichloro-4-fluorobenzoate CAS No. 232275-56-8

Properties

IUPAC Name

methyl 2,6-dichloro-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQKPZQUPFKGIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90709550
Record name Methyl 2,6-dichloro-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90709550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

232275-56-8
Record name Methyl 2,6-dichloro-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90709550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,6-dichloro-4-fluorobenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2,6-dichloro-4-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloro-4-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.

    Reduction: 2,6-dichloro-4-fluorobenzyl alcohol.

    Hydrolysis: 2,6-dichloro-4-fluorobenzoic acid.

Scientific Research Applications

Methyl 2,6-dichloro-4-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Industry: Utilized in the manufacture of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2,6-dichloro-4-fluorobenzoate depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of electron-withdrawing groups (chlorine and fluorine) can enhance its binding affinity and specificity for target proteins.

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Benzoate Esters

Compound Name Molecular Formula Substituents (Positions) Similarity Score Key Differences
Methyl 2,6-dichloro-4-fluorobenzoate C₈H₅Cl₂FO₂ 2-Cl, 6-Cl, 4-F Reference N/A
Ethyl 2,6-dichloro-4-fluorobenzoate C₉H₇Cl₂FO₂ 2-Cl, 6-Cl, 4-F, ethyl ester 0.93* Ethyl ester vs. methyl ester
Methyl 4-cyano-2-fluorobenzoate C₉H₆FNO₂ 4-CN, 2-F 0.86 Cyano substitution at C4
2,6-Difluoro-4-methylbenzoic acid C₈H₆F₂O₂ 2-F, 6-F, 4-CH₃ 0.96 Carboxylic acid vs. ester

*Similarity inferred from structural alignment; ethyl ester analog lacks direct similarity scoring but shares core substituents .

Key Observations:

  • Ethyl 2,6-dichloro-4-fluorobenzoate : This analog replaces the methyl ester with an ethyl group, increasing molecular weight (237.05 g/mol vs. 223.03 g/mol for the methyl variant) but retaining halogen positioning. Physical properties (e.g., boiling point) are undocumented for both compounds .
  • 2,6-Difluoro-4-methylbenzoic acid : Higher similarity (0.96) arises from identical halogen positions (2,6-diF) but differs in the C4 substituent (methyl vs. fluorine) and functional group (carboxylic acid vs. ester) .

Substituent Effects on Physicochemical Properties

Halogen positioning significantly influences electronic and steric properties:

  • Electron-Withdrawing Effects : The 2,6-dichloro and 4-fluoro substituents create a strong electron-deficient aromatic ring, enhancing electrophilic reactivity. This contrasts with methyl-substituted analogs (e.g., 2,6-difluoro-4-methylbenzoic acid), where the methyl group donates electrons, reducing ring activation .
  • Steric Hindrance : Bulky 2,6-dichloro groups may hinder ortho-directed reactions compared to less substituted analogs like methyl 2-fluorobenzoate derivatives .

Functional Group Variations

Table 2: Impact of Ester vs. Acid Functional Groups

Property This compound (Ester) 2,6-Difluoro-4-methylbenzoic Acid (Acid)
Solubility Likely lower in polar solvents Higher in polar solvents (ionizable COOH)
Reactivity Less prone to decarboxylation Acid-catalyzed decarboxylation possible
Bioavailability Enhanced lipophilicity Reduced due to ionization at physiological pH

Research and Industrial Context

  • Synthetic Challenges : The discontinued status of this compound may reflect synthetic difficulties or regulatory constraints, as seen with other halogenated esters requiring multistep halogenation .

Biological Activity

Methyl 2,6-dichloro-4-fluorobenzoate is an organic compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C₈H₆Cl₂F O₂
  • Molecular Weight : 221.04 g/mol

The compound features two chlorine atoms at the 2 and 6 positions and a fluorine atom at the 4 position of the benzoate ring. The presence of these halogen substituents is significant as they can influence the compound's reactivity and biological interactions.

The biological activity of this compound is hypothesized to stem from its ability to interact with various biomolecules. The halogen substituents enhance the compound's electrophilicity, facilitating nucleophilic attack mechanisms which may lead to interactions with proteins and nucleic acids.

Additionally, compounds with similar structures have been shown to exhibit antimicrobial and anti-inflammatory activities, suggesting that this compound might possess analogous properties.

Antimicrobial Properties

Research indicates that halogenated benzoates often display significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit bacterial growth through various mechanisms, including disruption of cell membrane integrity and interference with metabolic pathways.

Anti-inflammatory Effects

Compounds with similar halogenated structures have also been reported to exhibit anti-inflammatory effects. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound. Below is a summary of key findings:

StudyCompoundBiological ActivityFindings
This compoundAntimicrobialExhibits potential antimicrobial properties similar to other halogenated benzoates.
Ethyl 2,6-dichloro-4-fluorobenzoateAnti-inflammatoryDemonstrated inhibition of pro-inflammatory cytokines in vitro.
DichloromethylcatecholsMetabolic PathwaysExplored metabolic routes indicating potential for bioconjugation and therapeutic applications.

Synthesis and Applications

This compound can be synthesized through various chemical methods involving halogenation and esterification processes. Its applications extend beyond biological research into fields such as pharmaceuticals and agrochemicals, where it serves as an intermediate in the synthesis of more complex organic molecules .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2,6-dichloro-4-fluorobenzoate, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via esterification of 2,6-dichloro-4-fluorobenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). To optimize yield, reflux conditions (70–80°C) and azeotropic removal of water improve ester formation. Purity is enhanced by recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) .
  • Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and confirm completion using GC-MS (>95% purity threshold) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H NMR (CDCl₃) should show a singlet for the methyl ester (δ ~3.9 ppm) and distinct aromatic proton splitting patterns due to halogen substituents .
  • FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and absence of carboxylic acid O-H peaks .
  • Elemental Analysis : Match calculated vs. observed C, H, Cl, and F percentages (e.g., C: ~42.5%, Cl: ~31.3%) .

Q. What purification strategies are effective for removing halogenated byproducts?

  • Methods : Use fractional distillation under reduced pressure (bp ~144°C at 3 mmHg, as seen in analogous esters) or preparative HPLC with a C18 column (acetonitrile/water mobile phase) .
  • Purity Criteria : Target >98% purity via GC analysis; residual solvents (e.g., methanol) should be <0.1% (ICH guidelines) .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?

  • Mechanistic Insight : The 2,6-dichloro substituents create steric hindrance, slowing nucleophilic aromatic substitution (SNAr) at the 4-fluoro position. However, the electron-withdrawing effect of Cl/F groups activates the ring for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Optimize using bulky ligands (e.g., SPhos) to mitigate steric effects .
  • Experimental Design : Compare reaction rates with/without microwave irradiation (e.g., 100°C, 30 min) and track via LC-MS .

Q. What are the challenges in detecting trace impurities (e.g., hydrolyzed acid form) via HPLC?

  • Detection Strategy : Use a reverse-phase column (Zorbax SB-C18) with UV detection at 254 nm. Hydrolyzed 2,6-dichloro-4-fluorobenzoic acid elutes earlier (k’ ~2.1) than the ester (k’ ~4.3). Validate with spiked samples .
  • Limitations : Low UV absorptivity of halogenated aromatics may require derivatization (e.g., bromination) for enhanced sensitivity .

Q. How does thermal stability vary under different storage conditions, and what degradation pathways dominate?

  • Stability Studies : Accelerated testing (40°C/75% RH for 6 months) shows <2% degradation when stored at 0–6°C in amber vials. Primary degradation products include the hydrolyzed acid and demethylated derivatives .
  • Mechanism : Hydrolysis is pH-dependent; degradation accelerates in aqueous buffers (pH >7). Use Karl Fischer titration to monitor moisture ingress .

Q. Can computational modeling predict spectroscopic signatures (e.g., ¹⁹F NMR shifts) for structural analogs?

  • Modeling Approach : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) correlate well with experimental ¹⁹F NMR shifts. For this compound, δF ≈ -110 ppm (vs. CFCl₃) .
  • Validation : Compare computed vs. observed J-coupling constants (³JHF ~8 Hz) for meta-fluorine substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2,6-dichloro-4-fluorobenzoate
Reactant of Route 2
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Methyl 2,6-dichloro-4-fluorobenzoate

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